[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine
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Overview
Description
2-(2,2-Dimethylmorpholin-4-yl)ethylamine: is an organic compound with the molecular formula C₉H₂₀N₂O . This compound features a morpholine ring substituted with a dimethyl group and an ethyl chain linked to a methylamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine typically involves the reaction of 2,2-dimethylmorpholine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and vacuum distillation to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,2-Dimethylmorpholin-4-yl)ethylamine can undergo oxidation reactions to form corresponding . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halides, thiols, dimethylformamide as solvent.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted amines
Scientific Research Applications
Chemistry: 2-(2,2-Dimethylmorpholin-4-yl)ethylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also employed in the development of biochemical assays and as a reagent in molecular biology experiments .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, 2-(2,2-Dimethylmorpholin-4-yl)ethylamine is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- [2-(2,2-Dimethylmorpholin-4-yl)ethyl]amine
- 2-(2,2-Dimethylmorpholin-4-yl)ethylamine
- 2-(2,2-Dimethylmorpholin-4-yl)ethylamine
Comparison: Compared to its analogs, 2-(2,2-Dimethylmorpholin-4-yl)ethylamine exhibits unique properties due to the presence of the methylamine group. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-3)6-7-12-9/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCAGTXONVOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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